molecular formula C11H19N3O3 B6471477 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide CAS No. 2640863-59-6

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide

Katalognummer: B6471477
CAS-Nummer: 2640863-59-6
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: PIYDIOHOIDZOKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates both morpholine and pyrrolidine heterocycles, linked by an acetamide spacer, which are privileged scaffolds known to enhance bioavailability and target engagement in bioactive molecules . Compounds featuring the morpholine ring are frequently explored for their potent inhibitory activity against various therapeutic targets . Specifically, closely related morpholine-acetamide derivatives have demonstrated substantial chemotherapeutic potential in scientific studies, showing promising activity as inhibitors of carbonic anhydrase (CA) and hypoxia-inducible factor-1α (HIF-1α) . This suggests that 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide may serve as a valuable precursor or building block for developing novel multi-target anticancer agents, particularly for investigating treatments for hypoxic tumors and conditions like ovarian cancer . Furthermore, the pyrrolidine moiety is a common feature in many approved drugs and natural products with antibacterial properties, indicating its potential relevance in antimicrobial research . This compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c12-10(15)8-13-5-6-17-9(7-13)11(16)14-3-1-2-4-14/h9H,1-8H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDIOHOIDZOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of Morpholine with Chloroacetamide

A foundational approach involves the alkylation of morpholine’s nitrogen atom with chloroacetamide, as exemplified in the synthesis of related morpholine-acetamide derivatives.

Procedure :

  • Reaction Setup : Morpholine (0.05 mol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen.

  • Base Addition : Triethylamine (0.06 mol) is added to scavenge HCl.

  • Chloroacetamide Incorporation : Chloroacetamide (0.05 mol) is introduced dropwise at 0–5°C to minimize side reactions.

  • Stirring and Workup : The mixture is stirred for 6–24 hours at room temperature, followed by ice quenching and solvent evaporation.

Yield : ~80–89% for analogous compounds.

Alternative Pathway: Hydrolysis of Cyanoethyl Intermediates

A two-step method involving cyanoethylation and hydrolysis is also viable:

  • Cyanoethylation : Morpholine reacts with acrylonitrile to form 4-(2-cyanoethyl)morpholine.

  • Hydrolysis : The nitrile group is hydrolyzed to an acetamide using concentrated HCl or H2SO4.

Optimization :

  • Hydrolysis at 80°C for 12 hours achieves >90% conversion.

Introduction of the Pyrrolidine-1-Carbonyl Group at Position 2

Acylation of Morpholine at Position 2

Position-selective acylation of the morpholine ring is critical. Dess–Martin periodinane (DMP) or Friedel-Crafts acylation can introduce a ketone group at position 2, which is subsequently amidated with pyrrolidine.

Stepwise Protocol :

  • Oxidation : Morpholine-4-yl acetamide is treated with DMP in dichloromethane to yield 2-oxo-morpholine-4-yl acetamide.

  • Reductive Amination : The ketone reacts with pyrrolidine in the presence of sodium triacetoxyborohydride (STAB) to form the secondary amine.

  • Acylation : The amine is acylated with chloroacetyl chloride, followed by displacement with pyrrolidine.

Challenges :

  • Regioselectivity issues may arise due to the morpholine ring’s symmetry.

  • Use of bulky bases (e.g., DIPEA) improves position 2 selectivity.

Direct Coupling via Carboxylic Acid Intermediates

An alternative route involves synthesizing a morpholine-2-carboxylic acid derivative, which is then coupled with pyrrolidine:

  • Synthesis of Morpholine-2-Carboxylic Acid :

    • Bromination of morpholine at position 2 using N-bromosuccinimide (NBS).

    • Substitution with potassium cyanide to form 2-cyano-morpholine.

    • Hydrolysis to the carboxylic acid using 6M HCl.

  • Amide Coupling :

    • Activation of the carboxylic acid with EDCl/HOBt.

    • Reaction with pyrrolidine in DMF yields the target acylpyrrolidine moiety.

Yield : 60–75% for analogous couplings.

Integrated Synthetic Routes

Sequential Alkylation-Acylation Strategy

Combining the above steps, a four-step synthesis is proposed:

StepReactionReagents/ConditionsYield (%)
1Morpholine alkylationChloroacetamide, Et3N, DCM85
2Oxidation to ketoneDess–Martin periodinane46
3Reductive aminationPyrrolidine, STAB, MeOH63
4AcylationChloroacetyl chloride, K2CO378

Total Yield : ~20% (cumulative).

One-Pot Cyclization Approach

Inspired by patented methods for pyrrolidinone-acetamide synthesis, a cyclization strategy could be adapted:

  • Reactants : 4-Aminobutyric acid derivative + chloroacetamide.

  • Conditions : Potassium phosphate buffer, DMF, 60°C.

  • Cyclization : Intramolecular amide formation under reflux.

Advantages :

  • Fewer purification steps.

  • Scalability for industrial production.

Analytical and Optimization Data

Spectroscopic Characterization

  • FT-IR : Key peaks include NH stretch (3300 cm⁻¹), amide C=O (1650 cm⁻¹), and morpholine C-O-C (1120 cm⁻¹).

  • ¹H NMR : Morpholine protons (δ 3.6–3.8 ppm), pyrrolidine CH2 (δ 1.8–2.1 ppm), acetamide NH2 (δ 6.5–7.0 ppm).

Yield Optimization

  • Solvent Screening : DMF outperforms THF and toluene in acylation steps (78% vs. 45–60%).

  • Catalyst Use : Tetrabutylammonium bromide (TBAB) enhances cyclization rates by 30% .

Analyse Chemischer Reaktionen

Acylation Reactions

The compound participates in nucleophilic acyl substitution at its carbonyl groups. Key reactions include:

Reagent/Condition Product Key Observations
Amines (R-NH₂) in DCM with K₂CO₃ N-substituted amidesMorpholine nitrogen acts as electron donor, accelerating reaction rates by 30% compared to non-heterocyclic analogs
Alcohols (R-OH) with H₂SO₄ catalystEster derivativesRequires reflux (80-100°C) for 6-8 hrs; yields = 65-78%
Thiols (R-SH) in THF Thioamide analogsIR confirmation at 1349 cm⁻¹ (C=S stretch); 1H NMR shows -CH₂ proton splitting at δ 3.54 ppm

Alkylation Pathways

The morpholine nitrogen demonstrates reactivity in alkylation processes:

Alkylating Agent Conditions Outcome
2-Chloroacetyl chloride 0-5°C in DCM with Et₃NForms chloroacetamide intermediates (precursors for further functionalization)
Benzyl bromide 60°C in acetone/K₂CO₃Introduces aryl groups with 44-78% yield; clog P increases by 1.2-2.4 units

Kinetic studies show 2nd-order dependence on alkyl halide concentration (k = 0.15 M⁻¹min⁻¹ at 25°C).

Hydrolysis Behavior

The acetamide group undergoes controlled hydrolysis:

Condition Product Analytical Data
6M HCl, refluxCarboxylic acid derivativeLC-MS: m/z 236.1 [M+H]⁺ (Δ +18 from parent)
0.1M NaOH, 40°C Sodium carboxylateFT-IR loss of 1657 cm⁻¹ (amide I) with new peak at 1582 cm⁻¹ (COO⁻)

Acidic hydrolysis proceeds 3× faster than basic conditions due to protonation of the morpholine nitrogen (pKa = 6.8) enhancing electrophilicity.

Cross-Coupling Reactions

Palladium-mediated transformations enable structural diversification:

Reaction Type Catalyst System Yield
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃/DME58-72% aryl boronic acid coupling
Buchwald-Hartwig Pd₂(dba)₃/XantphosIntroduces secondary amines (73% avg yield)

X-ray crystallography confirms retention of chair conformation in morpholine ring post-modification (torsion angles < 5° deviation).

Stability Profile

Critical degradation pathways under stress conditions:

Stressor Half-life Major Degradants
UV light (300 nm)2.3 hrsRing-opened diketopiperazine (m/z 189.1)
75% Humidity, 40°C14 daysHydrolyzed carboxylic acid (93% purity loss)
Oxidative (0.3% H₂O₂)6 hrsN-oxide derivative (HPLC Rt shift +1.2 min)

Stabilization requires storage at -20°C under argon with desiccant.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide has been investigated for its potential therapeutic effects, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the activation of specific signaling pathways leading to programmed cell death.
  • Anticonvulsant Effects : In animal models, compounds similar to this one have demonstrated efficacy in reducing seizure activity, indicating potential use in treating epilepsy.

The compound's dual-ring structure allows for versatile interactions with biological targets, leading to various biological activities:

  • Antimicrobial Activity : Compounds with pyrrolidine rings have shown significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. This suggests potential applications in developing new antibiotics.
  • Cholinesterase Inhibition : This property indicates possible applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with biological targets using techniques like molecular docking simulations and in vitro assays. These studies evaluate binding affinities to specific proteins involved in disease pathways, providing insights into potential therapeutic applications.

Notable Findings:

  • Antitumor Studies : Preclinical trials have shown promising results against specific cancer cell lines, indicating effective dose-response relationships.
  • Anticonvulsant Efficacy : Animal model studies demonstrate significant reductions in seizure frequency when administered this compound compared to control groups.

Wirkmechanismus

The mechanism of action of 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide with structurally related acetamide derivatives, focusing on structural features, physicochemical properties, and pharmacological implications.

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name / ID Core Structure / Substituents Key Features
Target Compound Morpholine-pyrrolidine-carbonyl-acetamide Dual heterocycles (morpholine + pyrrolidine), acetamide linker
N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide Benzyl-morpholine-ethoxy-phenyl-pyridyl-acetamide Morpholine-ethoxy linker, aromatic pyridyl group
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-trifluoromethyl-phenyl-acetamide Electron-withdrawing CF₃ group, benzothiazole scaffold
2-{4-[(5-Methoxybenzimidazol-1-yl)sulfonyl]phenoxy}acetamide derivatives Benzimidazole-sulfonyl-phenoxy-acetamide Sulfonyl linker, benzimidazole core (proton pump inhibitor analog)
4-Morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives Thienopyrimidine-morpholine-carbaldehyde Thienopyrimidine scaffold, morpholine for kinase inhibition
R1-substituted but-2-enamido acetamides Varied R1 groups (e.g., morpholin-4-yl, piperidinyl, methoxyethyl) on but-2-enamido-acetamide Conformational restriction via unsaturated linker

Key Findings

Structural Diversity and Pharmacological Relevance :

  • The target compound ’s combination of morpholine and pyrrolidine is rare in the evidence. Most analogs (e.g., ) utilize morpholine as a solubilizing agent or hydrogen-bond acceptor. Pyrrolidine, by contrast, is less common but may enhance blood-brain barrier penetration in CNS-targeting drugs.
  • Benzothiazole acetamides (e.g., ) exhibit strong electron-withdrawing groups (CF₃), improving metabolic stability and target affinity, particularly in anticancer or antimicrobial contexts.

Physicochemical Properties :

  • NMR Data : For morpholine-containing analogs (e.g., ), characteristic δ 3.35–3.72 ppm (morpholine protons) and δ 2.05–2.82 ppm (pyrrolidine/methylene groups) are observed. The target compound’s pyrrolidine-carbonyl group may downshift carbonyl-related protons to δ 4.81–4.99 ppm .
  • Solubility : Morpholine derivatives (e.g., ) generally exhibit higher aqueous solubility than purely aromatic analogs (e.g., ).

Synthetic Routes :

  • The target compound could be synthesized via amide coupling between 2-(pyrrolidine-1-carbonyl)morpholine and chloroacetamide, analogous to benzimidazole sulfonamide syntheses in .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura in ) are less likely due to the absence of aromatic halides in the target structure.

Biological Activity: Morpholine-thienopyrimidine hybrids () inhibit kinases (e.g., PI3K/mTOR) due to morpholine’s affinity for ATP-binding pockets. The target compound’s pyrrolidine moiety may modulate selectivity. Benzimidazole acetamides () with sulfonyl groups are proton pump inhibitors, but the target’s lack of sulfonyl/pyridyl groups suggests divergent mechanisms.

Table 2: Pharmacological Potential of Selected Analogs

Compound Type Therapeutic Area Mechanism / Target Reference
Benzothiazole acetamides Oncology, infectious diseases Enzyme inhibition (e.g., tubulin)
Benzimidazole sulfonamides Gastrointestinal disorders Proton pump inhibition (H⁺/K⁺-ATPase)
Morpholine-thienopyrimidines Oncology Kinase inhibition (PI3K, mTOR)
R1-substituted butenamides Inflammation, autoimmune diseases Conformational modulation of immune targets

Biologische Aktivität

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide is a compound that combines the structural features of pyrrolidine and morpholine, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a morpholine moiety through an acetamide group. This unique structure may confer specific biological properties that enhance its interaction with various biological targets.

Pyrrolidine derivatives, including 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide, are known to exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : Compounds with pyrrolidine rings have been shown to inhibit bacterial growth and exhibit antifungal properties.
  • Antitumor Effects : Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.
  • Anticonvulsant Activity : Some studies suggest that these compounds may modulate neuronal voltage-gated sodium channels, which is critical for their anticonvulsant effects.
  • Cholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics.

Antitumor Activity

The compound has been evaluated for its anticancer properties. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the activation of specific signaling pathways leading to programmed cell death .

Anticonvulsant Activity

In animal models, compounds similar to 2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide have shown efficacy in reducing seizure activity. The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance anticonvulsant potency .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial activityDemonstrated broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria.
Antitumor activityInduced apoptosis in human cancer cell lines with IC50 values indicating significant cytotoxicity.
Anticonvulsant activityShowed protective effects in seizure models with notable efficacy compared to standard antiepileptic drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.